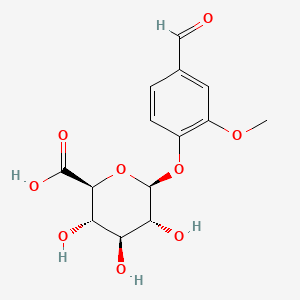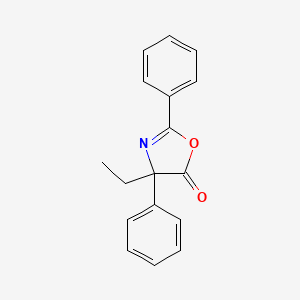
Carbamic acid, (3-hydroxypropyl)-, hexyl ester, carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (3-hydroxypropyl)-, hexyl ester, carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This particular compound is characterized by the presence of a hexyl ester group and a 3-hydroxypropyl group attached to the carbamate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (3-hydroxypropyl)-, hexyl ester, carbamate typically involves the reaction of hexyl chloroformate with 3-hydroxypropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters and can handle larger volumes of reactants. The use of automated systems ensures consistent product quality and reduces the risk of human error.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, (3-hydroxypropyl)-, hexyl ester, carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, (3-hydroxypropyl)-, hexyl ester, carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition, particularly those enzymes that interact with carbamate esters.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of carbamic acid, (3-hydroxypropyl)-, hexyl ester, carbamate involves the inhibition of enzymes that interact with carbamate esters. The compound binds to the active site of the enzyme, forming a stable carbamate-enzyme complex. This inhibits the enzyme’s activity, leading to the desired biological effect. The molecular targets include enzymes like acetylcholinesterase, which is crucial in nerve signal transmission.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbamic acid, hydroxy-, ethyl ester
- Carbamic acid, phenyl-, ethyl ester
- Carbamic acid, (3-hydroxypropyl)-, ethyl ester
Uniqueness
Carbamic acid, (3-hydroxypropyl)-, hexyl ester, carbamate is unique due to its specific ester and hydroxypropyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in enzyme inhibition, making it valuable for specific applications in research and industry.
Eigenschaften
| 91824-59-8 | |
Molekularformel |
C11H22N2O4 |
Molekulargewicht |
246.30 g/mol |
IUPAC-Name |
hexyl N-(3-carbamoyloxypropyl)carbamate |
InChI |
InChI=1S/C11H22N2O4/c1-2-3-4-5-8-17-11(15)13-7-6-9-16-10(12)14/h2-9H2,1H3,(H2,12,14)(H,13,15) |
InChI-Schlüssel |
URPVKVMAPGGPDK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC(=O)NCCCOC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1h-Imidazo[4,5-g]quinoline](/img/structure/B13781378.png)


![1-[4-[2-(2,3-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13781425.png)
